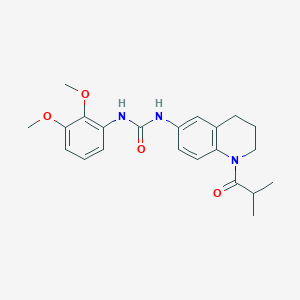![molecular formula C18H19NO5 B2683249 2-[4-formyl-2-(hydroxymethyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide CAS No. 1798762-81-8](/img/structure/B2683249.png)
2-[4-formyl-2-(hydroxymethyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-formyl-2-(hydroxymethyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide is an organic compound with the molecular formula C17H19NO4. This compound is characterized by the presence of a formyl group, a hydroxymethyl group, and a methoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-formyl-2-(hydroxymethyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-formyl-2-(hydroxymethyl)phenol with an appropriate acylating agent to form the phenoxy intermediate.
Amidation Reaction: The phenoxy intermediate is then reacted with N-[(2-methoxyphenyl)methyl]amine under suitable conditions to form the final product.
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-formyl-2-(hydroxymethyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The formyl group can be reduced to form a hydroxymethyl group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: The major product is 2-[4-carboxy-2-(hydroxymethyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide.
Reduction: The major product is 2-[4-(hydroxymethyl)-2-(hydroxymethyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide.
Substitution: The major products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
2-[4-formyl-2-(hydroxymethyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[4-formyl-2-(hydroxymethyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The hydroxymethyl and methoxyphenyl groups contribute to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-formyl-2-(hydroxymethyl)phenoxy]-N-[(2-hydroxyphenyl)methyl]acetamide
- 2-[4-formyl-2-(hydroxymethyl)phenoxy]-N-[(2-ethoxyphenyl)methyl]acetamide
- 2-[4-formyl-2-(hydroxymethyl)phenoxy]-N-[(2-methylphenyl)methyl]acetamide
Uniqueness
2-[4-formyl-2-(hydroxymethyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide is unique due to the presence of the methoxy group, which enhances its solubility and reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
IUPAC Name |
2-[4-formyl-2-(hydroxymethyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-23-16-5-3-2-4-14(16)9-19-18(22)12-24-17-7-6-13(10-20)8-15(17)11-21/h2-8,10,21H,9,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMVXZZLPHIGCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)COC2=C(C=C(C=C2)C=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2683169.png)




![(3,5-dimethylisoxazol-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2683175.png)
![3-[(4-fluorophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2683176.png)
![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2683179.png)
![(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2683181.png)

![2-{[1-(3-Methylpyrazin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2683187.png)
![1-[2-(2-fluorophenoxy)acetyl]-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide](/img/structure/B2683188.png)
